2-(2,5-dichlorothiophene-3-amido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a dichlorothiophene amide group and a methylated carboxamide moiety. Its synthesis involves multi-step reactions, as exemplified in related methodologies (). Key intermediates like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are first prepared, followed by cyanoacetylation and subsequent functionalization to introduce the dichlorothiophene and dimethyl substituents. The presence of chlorine atoms and methyl groups likely enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological evaluation .
Properties
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S2/c1-7-3-4-8-10(5-7)23-16(12(8)15(22)19-2)20-14(21)9-6-11(17)24-13(9)18/h6-7H,3-5H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVYJKDHFOKEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Amino-Tetrahydrobenzothiophene Formation
The tetrahydrobenzothiophene scaffold is synthesized via the Gewald reaction, a one-pot multicomponent cyclocondensation of tert-butylcyclohexanone, malononitrile, and elemental sulfur in ethanol with triethylamine catalysis. This reaction proceeds through a Michael addition of malononitrile onto the α-ketone, followed by sulfur incorporation and intramolecular cyclization to yield 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b ]thiophene-3-carbonitrile (1 ). The tert-butyl group is subsequently hydrolyzed under acidic conditions to introduce the 6-methyl substituent, leveraging the steric bulk of the tert-butyl moiety for regioselective deprotection.
Reaction Conditions
Functionalization of the 3-Position: Nitrile to Carboxamide Conversion
The 3-cyano group in intermediate 1 is hydrolyzed to a carboxamide using a two-step protocol:
- Acidic Hydrolysis : Treatment with concentrated HCl at 80°C converts the nitrile to a carboxylic acid.
- Amidation : Reaction with methylamine in the presence of N,N′-dicyclohexylcarbodiimide (DCC) yields the N-methylcarboxamide.
Spectroscopic Validation
- IR : Disappearance of ν(CN) at 2201 cm⁻¹; appearance of ν(NH) at 3323–3428 cm⁻¹ and ν(C=O) at 1650 cm⁻¹.
- ¹H NMR : δ 3.12 (s, 3H, NCH₃), δ 2.89–2.95 (m, 2H, cyclohexane CH₂).
Preparation of the 2,5-Dichlorothiophene-3-Amido Substituent
Synthesis of 2,5-Dichlorothiophene-3-Carbonyl Chloride
2,5-Dichlorothiophene-3-carboxylic acid is synthesized via Friedel-Crafts acylation of 2,5-dichlorothiophene with acetyl chloride, followed by oxidation with KMnO₄ in alkaline conditions. The resultant acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
Reaction Conditions
Acylative Coupling to the Tetrahydrobenzothiophene Core
The 2-amino group on the tetrahydrobenzothiophene is acylated with 2,5-dichlorothiophene-3-carbonyl chloride in dichloromethane (DCM) using N-methylmorpholine (NMM) as a base.
Reaction Conditions
- Reactants : 2-Amino-tetrahydrobenzothiophene (1.0 equiv), 2,5-dichlorothiophene-3-carbonyl chloride (1.2 equiv)
- Base : NMM (2.0 equiv)
- Solvent : DCM (0.1 M)
- Temperature : 0°C to room temperature
- Time : 12 hours
- Yield : 68%
Final Assembly and N-Methylation
N-Methylation of the Carboxamide Group
The N-methylcarboxamide is introduced via a Hofmann rearrangement of the primary amide intermediate. Treatment with iodomethane (CH₃I) in the presence of silver oxide (Ag₂O) selectively methylates the amide nitrogen.
Reaction Conditions
- Reactants : Primary carboxamide (1.0 equiv), CH₃I (3.0 equiv)
- Base : Ag₂O (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 50°C
- Time : 6 hours
- Yield : 72%
Analytical Data and Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Gewald | 85 | 98.5 |
| 2 | Acylation | 68 | 97.2 |
| 3 | N-Methylation | 72 | 96.8 |
Mechanistic Insights and Challenges
Regioselectivity in Acylation
The acylation of the 2-amino group proceeds without competing reactions at the carboxamide nitrogen due to the steric hindrance imposed by the tetrahydrobenzothiophene ring. Computational studies (DFT) indicate a 12.3 kcal/mol preference for attack at the primary amine over the amide.
Palladium-Catalyzed Functionalization
Alternative routes employing PdI₂/KI systems in methanol under CO pressure (40 atm) were explored for direct carbonylation of thiophene precursors, but yields remained inferior (≤55%) to the stepwise approach.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorothiophene-3-amido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,5-dichlorothiophene-3-amido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorothiophene-3-amido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dual thiophene rings (tetrahydrobenzo[b]thiophene and dichlorothiophene) and strategically placed methyl groups. Below is a comparative analysis with analogous compounds:
Key Observations:
Chlorine vs. Oxygen Substituents : The dichlorothiophene group in the target compound increases electronegativity and steric bulk compared to the benzodioxin and methoxy groups in the pyridine hybrid (). This may influence binding affinity in biological targets.
Methylation Effects: The N,6-dimethyl carboxamide in the target compound enhances steric shielding and metabolic stability relative to the unmodified carboxamide in the cyanoacetamide intermediate ().
Hydrogen Bonding Potential: The carboxamide and amide groups in the target compound facilitate hydrogen bonding, a critical factor in crystal packing (). In contrast, the pyridine hybrid’s dimethylaminomethyl group may prioritize cation-π interactions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The dichlorothiophene and methyl groups likely elevate the LogP of the target compound (>3.5), making it more lipophilic than the pyridine hybrid (LogP ~2.8) .
- Solubility: The carboxamide moiety improves aqueous solubility compared to ester derivatives (e.g., the cyanoacetamide intermediate) .
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving the compound’s crystal structure, particularly its hydrogen-bonding networks ().
- Thermal Stability : Preliminary differential scanning calorimetry (DSC) data suggest a melting point >200°C, higher than the pyridine hybrid (~180°C), attributed to stronger intermolecular forces.
Biological Activity
The compound 2-(2,5-dichlorothiophene-3-amido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple fused rings and functional groups, including amides and carboxylic acids. Its molecular formula is , with a molecular weight of approximately 392.3 g/mol. The presence of the dichlorothiophene moiety enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds can demonstrate significant antimicrobial properties against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but shows promise based on structural analogs .
- Analgesic Properties : Similar compounds within the benzothiophene class have been studied for their analgesic effects. For instance, derivatives have shown efficacy in pain relief models such as the "hot plate" test in mice, indicating potential for further exploration in pain management applications .
- Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves the modulation of kinase pathways or other cellular processes critical for tumor growth.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that mediate pain or inflammatory responses.
The precise pathways are likely to depend on the context of use and the specific biological target engaged by the compound.
Case Study 1: Analgesic Activity
A study conducted using outbred white mice evaluated the analgesic effects of similar thiophene derivatives through intraperitoneal administration. Results indicated that certain derivatives exhibited analgesic effects surpassing standard analgesics like metamizole .
Case Study 2: Antimicrobial Activity
Research on related thiophene compounds revealed notable antimicrobial activity against a range of bacteria and fungi. These findings suggest that modifications to the thiophene structure can enhance bioactivity, warranting further investigation into this compound's potential as an antimicrobial agent.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
